molecular formula C10H21ClN2O2 B13897455 Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride

Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B13897455
M. Wt: 236.74 g/mol
InChI Key: IXBLNFDWECFVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with methylating agents under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl trans-3-amino-4-methyl-pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering enzyme conformation .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H

InChI Key

IXBLNFDWECFVSM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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